

A Technical Guide to the Structural Elucidation and Analysis of 4-Iodophenylacetic Acid

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Compound of Interest

Compound Name: *4-Iodophenylacetic acid*

Cat. No.: *B155296*

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This technical guide provides an in-depth overview of the structural elucidation and analytical methodologies for **4-Iodophenylacetic acid**. The document details the spectroscopic data, experimental protocols, and synthesis of this compound, serving as a comprehensive resource for its characterization.

Compound Identification and Properties

4-Iodophenylacetic acid is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-(4-iodophenyl)acetic acid	[PubChem] [1]
CAS Number	1798-06-7	[Thermo Fisher Scientific] [2]
Molecular Formula	C ₈ H ₇ IO ₂	[PubChem] [1]
Molecular Weight	262.04 g/mol	[PubChem] [1]
Melting Point	137-143 °C	[Thermo Fisher Scientific] [2]
Appearance	White to off-white or light brown powder/solid	[Thermo Fisher Scientific] [2]
SMILES	C1=CC(=CC=C1CC(=O)O)I	[Thermo Fisher Scientific] [2]
InChIKey	FJSHTWVDFAUNCO-UHFFFAOYSA-N	[Thermo Fisher Scientific] [2]

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of **4-Iodophenylacetic acid** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	Doublet	2H	Ar-H (ortho to I)
~7.10	Doublet	2H	Ar-H (meta to I)
~3.60	Singlet	2H	-CH ₂ -
~11.0-12.0	Singlet (broad)	1H	-COOH

¹³C NMR Spectroscopy Data

While specific experimental data is not readily available in the initial search, typical chemical shifts for the carbon atoms in **4-Iodophenylacetic acid** can be predicted based on established spectral databases and comparison with similar structures.[3][4]

Chemical Shift (δ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~138	Ar-C (para to CH ₂ COOH)
~132	Ar-C (meta to I)
~131	Ar-C (ortho to I)
~92	Ar-C-I
~40	-CH ₂ -

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

GC-MS Fragmentation Data

m/z	Relative Intensity	Assignment
262	[M] ⁺	Molecular Ion
217	High	[M-COOH] ⁺
135	Moderate	[C ₇ H ₄ I] ⁺
90	Moderate	[C ₇ H ₆] ⁺

The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a characteristic loss of the carboxyl group.[\[5\]](#)[\[6\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
1700	Strong	C=O stretch (Carboxylic Acid)
1600-1450	Medium	C=C stretch (Aromatic Ring)
1300-1200	Medium	C-O stretch
850-800	Strong	C-H bend (para-disubstituted aromatic)
~500	Medium	C-I stretch

Experimental Protocols

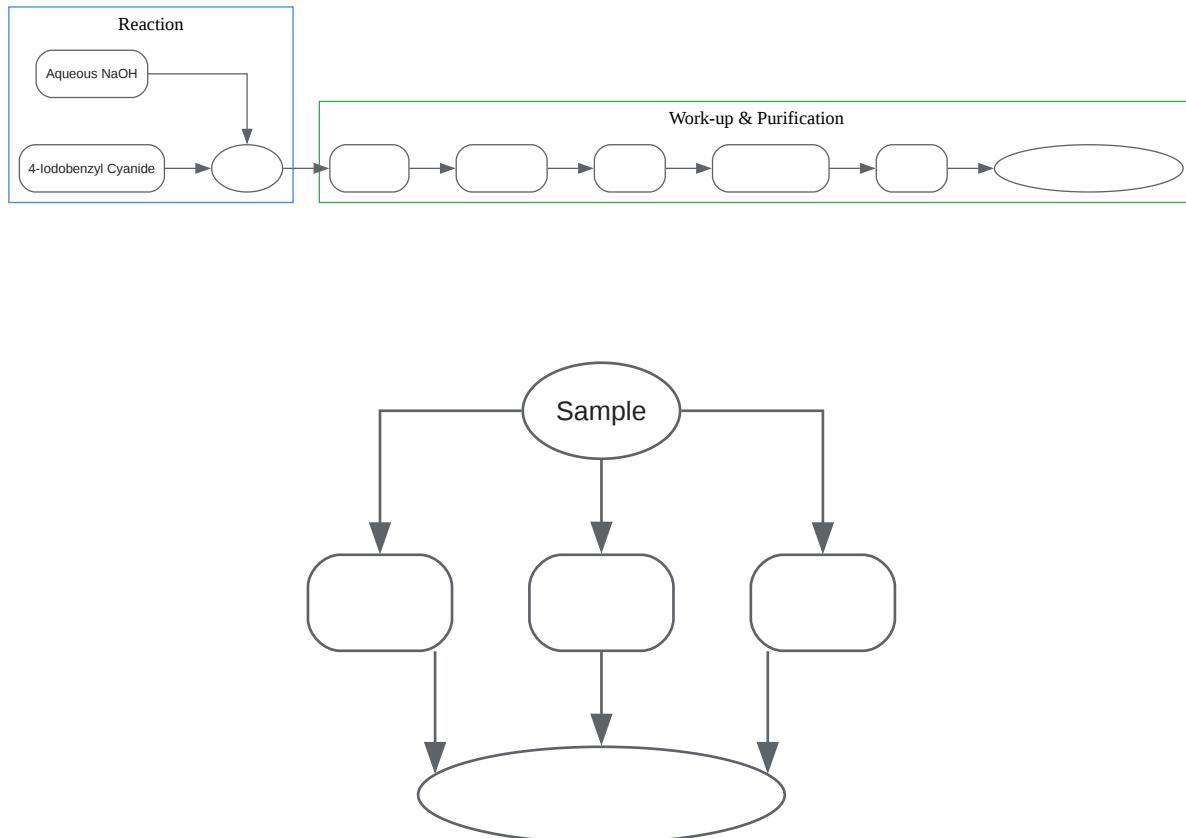
This section details the methodologies for the synthesis and analysis of **4-Iodophenylacetic acid**.

Synthesis of 4-Iodophenylacetic Acid

A common method for the synthesis of **4-Iodophenylacetic acid** is the hydrolysis of 4-iodobenzyl cyanide.^{[7][8]}

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodobenzyl cyanide in a solution of aqueous sodium hydroxide (e.g., 1.0 M).
- Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
- Acidification: Carefully acidify the aqueous phase with a mineral acid (e.g., 1.0 M HCl) to a pH below 7. This will precipitate the **4-Iodophenylacetic acid**.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Drying: Dry the purified product under vacuum to yield **4-Iodophenylacetic acid** as a solid.



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